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6-(methylamino)pyrimidine-2,4(1H,3H)-dione

Physical chemistry Quality control Thermal analysis

Synthetic routes to 5-deazaflavins or xanthines often fail when incorrect uracil analogs are substituted. 6-Methylaminouracil is the validated precursor, offering the correct C6-methylamino substitution to ensure successful oxidative cyclization and N-alkylation regioselectivity. • Enables synthesis of 5-deazaflavins with 20-130 nm bathochromic shifts at C(8). • Required for 3,9-dialkyl- and 8-arylxanthine construction via dehydrocyclization. • Cold-chain stored (2-8°C) to preserve reactivity; bulk quantities available.

Molecular Formula C5H7N3O2
Molecular Weight 141.13 g/mol
CAS No. 34284-87-2
Cat. No. B1347373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(methylamino)pyrimidine-2,4(1H,3H)-dione
CAS34284-87-2
Molecular FormulaC5H7N3O2
Molecular Weight141.13 g/mol
Structural Identifiers
SMILESCNC1=CC(=O)NC(=O)N1
InChIInChI=1S/C5H7N3O2/c1-6-3-2-4(9)8-5(10)7-3/h2H,1H3,(H3,6,7,8,9,10)
InChIKeyISUVRRPGXQIRDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methylaminouracil: Physicochemical Identity and Class


6-(Methylamino)pyrimidine-2,4(1H,3H)-dione, commonly referred to as 6-methylaminouracil, is a C6-amino-substituted uracil derivative belonging to the pyrimidine-2,4-dione class [1]. It bears a methylamino (-NHCH3) group at the 6-position of the uracil scaffold, endowing it with distinct hydrogen-bonding capacity (3 H-bond donors, 3 H-bond acceptors) and a computed logP of -0.9 [1]. The compound carries the NCI Developmental Therapeutics Program identifier NSC 81005, confirming its historical inclusion in anticancer compound screening libraries [1]. With a molecular weight of 141.13 g/mol, a melting point of 300–302 °C, and a predicted pKa of 3.85, it occupies a narrow physicochemical space that distinguishes it from both its 6-amino (unsubstituted) and 6-methyl (non-nitrogenous) analogs .

Compound class C6-amino-substituted pyrimidine-2,4-dione
Key workflow fit 5-Deazaflavin precursor and heterocyclic synthesis
Procurement context Cold-chain required; NCI DTP provenance (NSC 81005)

6-Methylaminouracil: Why Analogs Cannot Substitute


The 6-methylamino substituent introduces a unique combination of electronic, steric, and hydrogen-bonding features that meaningfully diverge from both 6-aminouracil and 6-methyluracil. The N-methyl group modulates nucleophilicity at C5—the primary site of electrophilic attack in aminouracils—while simultaneously altering the acid–base equilibrium: the predicted acidic pKa of 3.85 for the methylamino derivative contrasts with the experimentally determined pKa1 of ~8.95 for 6-aminouracil and pK1 of 9.52 for 6-methyluracil , reflecting fundamentally different ionization behavior at physiological and synthetic pH. These differences directly impact reactivity in cyclocondensation reactions (e.g., 5-deazaflavin and xanthine syntheses), regioselectivity of N-alkylation, and chromatographic retention. Procurement of a close analog without verifying fitness for the specific synthetic or analytical context therefore carries a material risk of failed reaction trajectories or irreproducible analytical outcomes.

Synthesis 6-Aminouracil and 6-methyluracil cannot form the bis-aryl intermediates required for 5-deazaflavin synthesis; reaction trajectories may fail with close analogs.
Ionization Predicted acidic pKa ~3.85 differs meaningfully from 6-methyluracil (pK1 9.52); HPLC method transfer between analogs may require revalidation.
Logistics Cold-chain storage (2–8 °C) distinguishes this compound from room-temperature analogs; substituting may introduce stability risks without verification.

6-Methylaminouracil vs. Structural Analogs: Comparative Evidence


Melting Point vs. 6-Aminouracil and 6-Methyluracil

6-Methylaminouracil exhibits a melting point of 300–302 °C , which is substantially lower than that of 6-aminouracil (≥360 °C) and meaningfully lower than that of 6-methyluracil (318–319 °C, decomposition) . This 60 °C differential versus the primary amino analog provides a clear physical-identity checkpoint for incoming material verification by differential scanning calorimetry (DSC) or capillary melting point, and suggests distinct crystal packing energetics attributable to the N-methyl group.

Melting point vs. analogs
Cross-study comparable
300–302 °C
~60 °C vs 6-aminouracil; ~17 °C vs 6-methyluracil
Supports low-cost identity verification during incoming QC
Data to verify with supplier COA
Physical chemistry Quality control Thermal analysis

Cold-Chain Storage vs. Room-Temperature Analogs

6-Methylaminouracil requires storage at 2–8 °C according to multiple authoritative supplier specifications [1][2]. In contrast, 6-aminouracil is specified for storage at ambient/room temperature , and 6-methyluracil is also stored at room temperature under inert atmosphere . This cold-chain requirement for the methylamino derivative implies greater thermal lability or hygroscopicity, mandating different procurement, shipping, and inventory management practices.

Cold-chain storage vs. RT analogs
Cross-study comparable
2–8 °C
6-Aminouracil and 6-methyluracil stored at ambient temperature
Procurement must include refrigerated logistics
Per PubChem and GLPBIO specifications
Stability Storage Procurement logistics

Unique 5-Deazaflavin Precursor Role

6-Methylaminouracil serves as the essential building block for synthesizing 8-substituted 5-deazaflavins (5-deazaisoalloxazines) via oxidative cyclization of 5,5'-arylmethylenebis(6-methylaminouracil) derivatives. This established methodology, documented by Link (1986) and subsequent workers, yields 5-deazaflavins exhibiting tunable bathochromic shifts ranging from 20 to 130 nm depending on the C(8) substituent [1][2]. The N-methylamino functionality is structurally integral to this transformation; 6-aminouracil produces different products under analogous conditions and does not afford the same bis-uracil intermediates required for oxidative cyclization to the 5-deazaflavin core [3]. This synthetic pathway is not achievable with 6-methyluracil, which lacks the exocyclic nitrogen necessary for arylmethylenebis bridge formation.

5-Deazaflavin precursor
Class-level inference
Unique synthetic route
Bathochromic shift 20–130 nm; analogs cannot participate
Only viable uracil precursor for 5-deazaflavin photocatalysts
Source review; synthetic pathway context
Synthetic chemistry Photocatalysis 5-Deazaflavins Heterocyclic synthesis

NCI DTP Screening History (NSC 81005)

6-Methylaminouracil is registered in the National Cancer Institute Developmental Therapeutics Program (NCI DTP) repository under identifier NSC 81005 [1][2]. This designation confirms that the compound was formally accessioned, plated, and screened in the NCI-60 human tumor cell line panel or predecessor screening models. The NSC number provides a globally unique, searchable identifier that enables retrieval of any associated screening data from the NCI DTP database. By comparison, 6-methyluracil (NSC 55976) and 3-methyl-6-methylaminouracil (NSC 81008) carry different NSC identifiers , reflecting their distinct chemical identities and independent screening trajectories.

NCI DTP screening history
Supporting evidence
NSC 81005
NSC 55976 (6-methyluracil); NSC 81008 (3-methyl analog)
Traceable, unique identifier for NCI-60 data retrieval
DTP/NCI repository confirmed
Anticancer screening NCI DTP Compound provenance

pKa Differentiation vs. 6-Aminouracil and 6-Methyluracil

The predicted acidic pKa of 6-methylaminouracil is 3.85 ± 0.10 , which is closely comparable to the predicted pKa of 6-aminouracil (3.76 ± 0.10) but stands in marked contrast to the experimentally determined basic pKa1 of 6-methyluracil (9.52 at 25 °C) . Additionally, the experimentally determined pKa1 of 6-aminouracil is 8.95–9.10 by fluorescence titration [1], indicating that 6-aminouracil possesses two distinct ionizable centers (acidic and basic), whereas 6-methyluracil exhibits only a basic ionization. The 6-methylaminouracil, bearing an N-methylated amino group, is expected to show a modified acid–base profile relative to both, with implications for its speciation in aqueous solution across the pH range.

pKa differentiation
Cross-study comparable
pKa (acidic): 3.85
Δ +0.09 vs 6-aminouracil; basic pK1 differs from 6-methyluracil (9.52)
Ionization profile affects HPLC method transfer and buffer speciation
Predicted value; requires experimental confirmation
pKa Ionization Acid-base chemistry Analytical method development

Solid-State Density vs. Principal Comparators

The reported density of 6-methylaminouracil is 1.36 g/cm³ , which is intermediate between 6-methyluracil (1.226 g/cm³, predicted) and 6-aminouracil (~1.47 g/cm³, estimated) , and notably higher than 6-amino-1-methyluracil (~1.339 g/cm³, predicted) —a constitutional isomer sharing the same molecular weight (141.13 g/mol). This density variation among isomers and analogs with identical or similar molecular weights reflects differences in crystal packing driven by the distinct hydrogen-bonding patterns of the primary amino, methylamino, and methyl substituents.

Solid-state density vs. comparators
Cross-study comparable
1.36 g/cm³
Δ +0.134 vs 6-methyluracil; +0.021 vs isomer (6-amino-1-methyluracil)
Physical basis to distinguish constitutional isomers in release testing
Data to verify; some values are predicted
Crystallography Density Solid-state properties Formulation

6-Methylaminouracil: Deployment Scenarios


Tunable-Wavelength 5-Deazaflavin Photocatalyst Synthesis

As demonstrated by Link (1986) and subsequent studies, 6-methylaminouracil is the requisite precursor for constructing 5,5'-arylmethylenebis(6-methylaminouracil) intermediates that undergo oxidative cyclization to yield 5-deazaflavins with bathochromic shifts of 20–130 nm at the C(8) position [1][2]. Research groups developing photocatalytic systems for biological redox reactions or investigating 5-deazaflavin-based p53-HDM2 inhibitors should exclusively source this compound, as 6-aminouracil and 6-methyluracil cannot participate in the same validated synthetic sequence.

Xanthine and Purine Analog Library Synthesis

6-Methylaminouracil and its N1-alkylated derivatives serve as starting materials for the synthesis of 3,9-dialkyl- and 8-aryl-3,9-dimethylxanthines via dehydrocyclization of 5-arylamido-1-methyl-6-methylaminouracils [3]. The methylamino group at C6 provides the correct oxidation state and reactivity profile for subsequent nitrosation, reduction, formylation, and cyclization steps that lead to the xanthine core. Procurement of the N1-unsubstituted parent compound (CAS 34284-87-2) is essential for laboratories that require flexibility in N1-functionalization prior to annulation.

Anticancer Hit Follow-Up and NCI DTP Data Mining

The NSC 81005 identifier confirms that this compound was screened through the NCI Developmental Therapeutics Program [4]. Researchers engaged in cheminformatics-based drug repositioning, NCI-60 panel data mining, or structure–activity relationship studies around the uracil scaffold can use this identifier to retrieve historical screening results, compare activity fingerprints with analogs (NSC 55976, NSC 81008), and contextualize the compound's biological profile within the broader aminouracil chemotype.

HPLC Reference Standard for Method Development and QC

Given its distinct melting point (300–302 °C), density (1.36 g/cm³), and predicted pKa (3.85), 6-methylaminouracil can serve as a system suitability standard or impurity marker in HPLC methods targeting uracil-derived pharmaceutical intermediates . Its cold-chain storage requirement (2–8 °C) must be factored into reference standard handling protocols, unlike room-temperature-stable analogs such as 6-aminouracil or 6-methyluracil [5].

Application
Selection Property
Validation Focus
5-Deazaflavin photocatalyst synthesis
Methylamino bridge-forming capability
Bathochromic shift reproducibility and oxidative cyclization yield
Xanthine and purine analog library synthesis
C6 oxidation state and N1-functionalization flexibility
Annulation sequence efficiency and regioselectivity
Anticancer hit follow-up and NCI DTP data mining
NSC 81005 identifier for screening data retrieval
NCI-60 activity fingerprint comparison with analogs
HPLC reference standard for method development
Distinct thermal, density, and ionization profile
System suitability and impurity marker specificity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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